molecular formula C9H13ClN2OS B1503100 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE CAS No. 348138-15-8

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE

Cat. No.: B1503100
CAS No.: 348138-15-8
M. Wt: 232.73 g/mol
InChI Key: QONOYDDROAGBCS-UHFFFAOYSA-N
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Description

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE is a chemical compound with the molecular formula C9H13ClN2OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with propan-2-one in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONOYDDROAGBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692976
Record name 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348138-15-8
Record name 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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